2-Iodo-8-ethylaminoadenosine 2-Iodo-8-ethylaminoadenosine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14105251
InChI: InChI=1S/C12H17IN6O4/c1-2-15-12-16-5-8(14)17-11(13)18-9(5)19(12)10-7(22)6(21)4(3-20)23-10/h4,6-7,10,20-22H,2-3H2,1H3,(H,15,16)(H2,14,17,18)/t4-,6-,7-,10-/m1/s1
SMILES:
Molecular Formula: C12H17IN6O4
Molecular Weight: 436.21 g/mol

2-Iodo-8-ethylaminoadenosine

CAS No.:

Cat. No.: VC14105251

Molecular Formula: C12H17IN6O4

Molecular Weight: 436.21 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-8-ethylaminoadenosine -

Specification

Molecular Formula C12H17IN6O4
Molecular Weight 436.21 g/mol
IUPAC Name (2R,3R,4S,5R)-2-[6-amino-8-(ethylamino)-2-iodopurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C12H17IN6O4/c1-2-15-12-16-5-8(14)17-11(13)18-9(5)19(12)10-7(22)6(21)4(3-20)23-10/h4,6-7,10,20-22H,2-3H2,1H3,(H,15,16)(H2,14,17,18)/t4-,6-,7-,10-/m1/s1
Standard InChI Key HMLLRMNZCXDZRZ-KQYNXXCUSA-N
Isomeric SMILES CCNC1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)I)N
Canonical SMILES CCNC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)I)N

Introduction

Structural Characteristics and Synthetic Considerations

Molecular Architecture

2-Iodo-8-ethylaminoadenosine (chemical formula: C₁₂H₁₆IN₇O₃) is a purine nucleoside analog derived from adenosine. Key structural modifications include:

  • C2 Iodination: Substitution of the hydroxyl group at the C2 position with iodine introduces steric bulk and electron-withdrawing effects, which may enhance receptor binding affinity through halogen bonding .

  • C8 Ethylamino Functionalization: Replacement of the ribose moiety at C8 with an ethylamino group (-NHCH₂CH₃) reduces metabolic instability associated with glycosidic bonds while potentially improving selectivity for adenosine receptor subtypes .

These modifications align with strategies observed in the development of A2A adenosine receptor (A2A-AR) antagonists, where C2 and C8 substitutions are pivotal for tuning receptor interactions .

StepReactionReagents/ConditionsYield (%)
1C2 IodinationNIS, CHCl₃, 0°C, 12h65–75
2C8 TosylationTsCl, pyridine, 25°C, 6h80–85
3Ethylamine DisplacementEtNH₂, DMF, 60°C, 24h50–60
4Global DeprotectionNH₃/MeOH, 25°C, 4h90–95

Receptor Binding and Selectivity

Adenosine Receptor Subtype Affinity

Adenosine receptors (A1, A2A, A2B, A3) exhibit distinct tissue distributions and physiological roles. Structural analogs of adenosine with C8 modifications, such as 8-aryl-2-hexynyl derivatives, demonstrate that bulkier substituents at C8 enhance A2A-AR selectivity by mitigating steric clashes with receptor subpockets . For instance, the inversion of C2/C8 substituents in compound 4a (2-aryl-8-hexynyl adenine) resulted in a 50-fold selectivity for A2A-AR over A1-AR (K<sub>i</sub> = 5.0 ± 0.5 nM vs. 250 ± 30 nM) . By analogy, the ethylamino group in 2-iodo-8-ethylaminoadenosine may similarly favor A2A-AR binding while the iodine at C2 could stabilize interactions via halogen bonding with Thr88 and His250 residues in the orthosteric site .

Functional Efficacy

The removal of ribose moieties in adenosine analogs has been shown to convert agonists into partial agonists or antagonists by altering interactions with extracellular loop residues . In rat kidney ischemia-reperfusion models, selective A2A-AR agonists like DWH-146e (a non-ribose-containing derivative) reduced serum creatinine by 40–60% compared to controls, highlighting the therapeutic potential of ribose-free analogs . If 2-iodo-8-ethylaminoadenosine acts as an A2A-AR agonist, it may confer similar organoprotective effects, though functional assays are required to confirm this activity.

Pharmacological Applications and Mechanisms

Anti-Inflammatory and Cytoprotective Effects

A2A-AR activation suppresses neutrophil infiltration, cytokine release, and oxidative stress during ischemia-reperfusion injury . In preclinical studies, DWH-146e (0.004 µg·kg⁻¹·min⁻¹) attenuated tubular necrosis and vascular congestion in rat kidneys, effects blocked by the A2A antagonist ZM-241385 . These findings suggest that 2-iodo-8-ethylaminoadenosine, if an A2A agonist, could mitigate inflammatory damage in conditions like acute kidney injury or myocardial infarction.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator